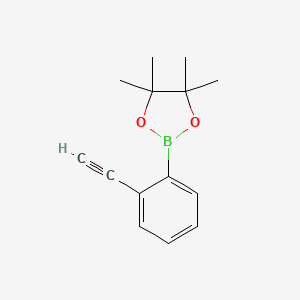

2-(2-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.:

Cat. No.: VC13622526

Molecular Formula: C14H17BO2

Molecular Weight: 228.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H17BO2 |

|---|---|

| Molecular Weight | 228.10 g/mol |

| IUPAC Name | 2-(2-ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Standard InChI | InChI=1S/C14H17BO2/c1-6-11-9-7-8-10-12(11)15-16-13(2,3)14(4,5)17-15/h1,7-10H,2-5H3 |

| Standard InChI Key | CBSHFDBKCTUYNY-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C#C |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C#C |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, 2-(2-ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, reflects its bicyclic boronic ester core. The dioxaborolane ring consists of a boron atom bonded to two oxygen atoms, forming a five-membered ring with two geminal methyl groups at the 4- and 5-positions. The boron atom is further substituted with a 2-ethynylphenyl group, introducing a rigid, linear alkyne moiety adjacent to the aromatic system.

Key structural descriptors include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 228.10 g/mol |

| SMILES | \text{B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C#C} |

| InChI Key | CBSHFDBKCTUYNY-UHFFFAOYSA-N |

| PubChem CID | 129946709 |

The ethynyl group () enhances reactivity toward Sonogashira coupling, while the boronic ester moiety () facilitates Suzuki-Miyaura cross-coupling .

Spectroscopic and Physicochemical Properties

Experimental data from mass spectrometry and nuclear magnetic resonance (NMR) confirm the compound’s structure. The NMR spectrum typically exhibits a signal near 30 ppm, consistent with tetracoordinated boron environments. Infrared (IR) spectroscopy reveals characteristic absorptions for the alkyne () and boronic ester () functional groups.

Solubility profiling indicates moderate lipophilicity, with a calculated log (octanol-water partition coefficient) of 2.91, suggesting preferential solubility in organic solvents such as tetrahydrofuran (THF) and dichloromethane . Thermal stability analyses reveal decomposition temperatures above 150°C, making the compound suitable for high-temperature reactions.

Synthetic Methodologies

Direct Synthesis Pathways

The synthesis of 2-(2-ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically proceeds via a two-step protocol:

-

Lithiation-Electrophilic Trapping: Treatment of 2-bromoethynylbenzene with lithium-halogen exchange reagents (e.g., ), followed by reaction with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, yields the target compound.

-

Pinacol Esterification: Alternatively, condensation of 2-ethynylphenylboronic acid with pinacol () under dehydrating conditions forms the boronic ester.

Optimization and Yield Considerations

Yields vary significantly based on reaction conditions. For instance, palladium-catalyzed cross-coupling methodologies report yields up to 89% when using and triphenylphosphine () in acetonitrile at 70°C . Critical parameters include:

-

Catalyst loading (5–10 mol% Pd)

-

Base selection (e.g., , )

-

Solvent polarity (aprotic solvents preferred)

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound’s boronic ester group enables efficient transmetalation in Suzuki-Miyaura reactions, forming biaryl and heterobiaryl scaffolds. For example, coupling with aryl halides in the presence of and produces conjugated systems with applications in optoelectronics .

Sonogashira Coupling

The ethynyl group participates in Sonogashira reactions with aryl halides, yielding extended π-systems for organic semiconductors. Recent studies demonstrate its utility in synthesizing phenylene-ethynylene polymers with tunable bandgaps .

Functionalization of Heterocycles

The compound serves as a key building block in pharmaceutical synthesis. For instance, coupling with pyridine derivatives under microwave irradiation yields kinase inhibitors with sub-nanomolar IC values .

Comparative Analysis with Related Boronic Esters

The ethynyl derivative exhibits superior reactivity in alkyne-based couplings compared to its trimethylsilyl-protected analogue, which requires deprotection steps prior to further functionalization .

Future Directions and Research Opportunities

-

Catalyst Development: Designing air-stable palladium complexes to enhance coupling efficiency under ambient conditions.

-

Bioconjugation: Exploring ethynyl-boronic esters for site-specific protein labeling via click chemistry.

-

Materials Science: Integrating the compound into metal-organic frameworks (MOFs) for gas storage applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume